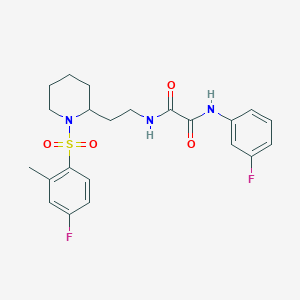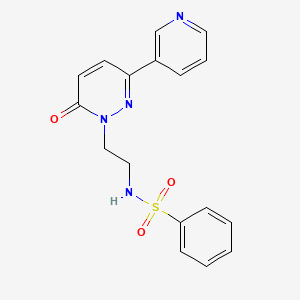![molecular formula C21H18ClFN4O2S B2383326 N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251604-95-1](/img/structure/B2383326.png)
N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .
Aplicaciones Científicas De Investigación
Herbicidal Activity
Compounds within the [1,2,4]triazolo[4,3-a]pyridine class, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have demonstrated excellent herbicidal activity against a wide spectrum of vegetation at low application rates. These findings were based on the preparation of these compounds through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine (Moran, 2003).
Antifungal and Insecticidal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized and evaluated for biological activities. Some derivatives displayed good antifungal activities and insecticidal activity, with significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and high mortality rates against Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Antimalarial Activity
The [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been explored for antimalarial activity. A virtual library was designed and investigated using both virtual screening and molecular docking methods. Selected compounds showed good in vitro antimalarial activity against Plasmodium falciparum, indicating their potential as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).
Antimicrobial Activity
Substituted sulfonamides and sulfinyl compound derivatives, derived from the reaction of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, were synthesized and screened for their antimicrobial activity, showing potential in this field (Abdel-Motaal & Raslan, 2014).
Light Harvesting and Inhibitor Molecules
Studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with [1,2,4]triazolo[4,3-a]pyridine elements, have indicated potential applications in the development of novel inhibitor molecules of Topoisomerase II enzyme and in the design of new Dye-Sensitized Solar Cells (DSSCs) due to their light harvesting efficiency (Mary et al., 2019).
Direcciones Futuras
Given the threat of drug resistance, there is an increasing need to develop alternative treatments and novel agents that act via a unique mechanism of action relative to currently used drugs . The versatile structure and biological activity of triazoles make them promising candidates for future drug development .
Mecanismo De Acción
Target of Action
Compounds with a similar triazole core have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of changes in the cellular environment, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Based on the wide range of pharmacological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-ethyl-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2S/c1-2-20-24-25-21-19(7-4-12-26(20)21)30(28,29)27(18-6-3-5-16(22)13-18)14-15-8-10-17(23)11-9-15/h3-13H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVHYENRLSWLLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)
![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)
![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)
![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)